1-(3-Bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one
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Overview
Description
1-(3-Bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a bromophenyl group and a dioxolane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 1,3-dioxolane.
Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with 1,3-dioxolane in the presence of an acid catalyst to form an intermediate.
Final Product: The intermediate is then subjected to further reaction conditions, such as reduction or oxidation, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production.
Purification: Utilizing techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one: Similar structure but with a bromine atom at the para position.
1-(3-Chlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(3-Bromophenyl)-3-(1,3-dioxolan-2-yl)butan-1-one: Similar structure with an additional carbon in the alkyl chain.
Uniqueness
1-(3-Bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a dioxolane ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13BrO3 |
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Molecular Weight |
285.13 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one |
InChI |
InChI=1S/C12H13BrO3/c13-10-3-1-2-9(8-10)11(14)4-5-12-15-6-7-16-12/h1-3,8,12H,4-7H2 |
InChI Key |
GPKHKLXPRRRJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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